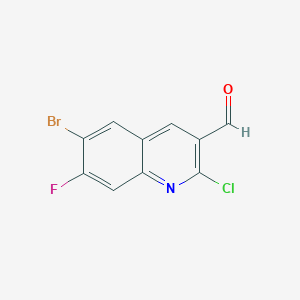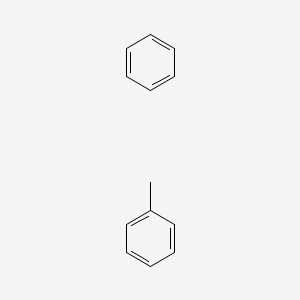
2-Cyclohexen-1-one, 3-chloro-5-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound characterized by the presence of two chlorine atoms and a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
化学反应分析
Types of Reactions
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
科学研究应用
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2’,4-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,6-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-4(2H)-one
Uniqueness
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
61888-43-5 |
|---|---|
分子式 |
C12H10Cl2O |
分子量 |
241.11 g/mol |
IUPAC 名称 |
3-chloro-5-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-4,7-8H,5-6H2 |
InChI 键 |
DRMBIMSXWJJRFY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C=C1Cl)C2=CC=CC=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)






